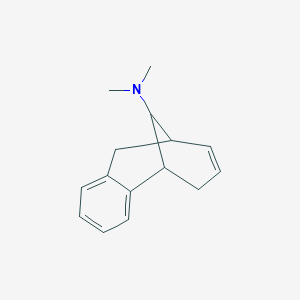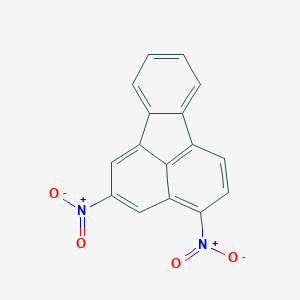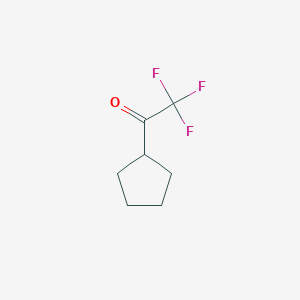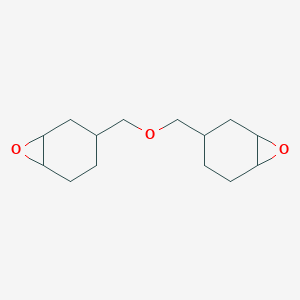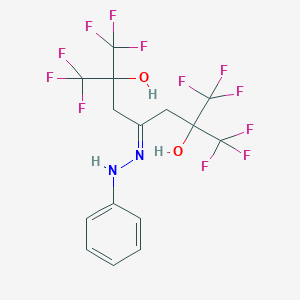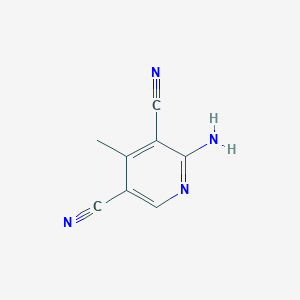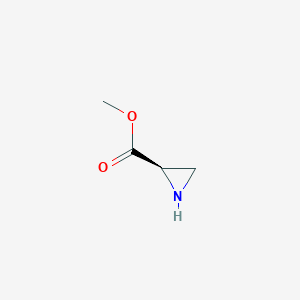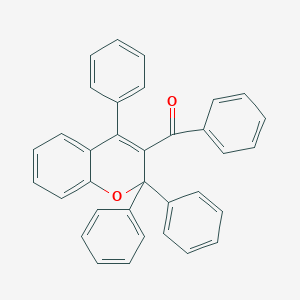
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone, also known as DPMC, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cell survival and proliferation. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has also been found to induce the expression of p53, a tumor suppressor gene that plays a crucial role in regulating cell cycle progression and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of various enzymes that are involved in the production of ROS. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Phenyl-(2,2,4-triphenylchromen-3-yl)methanone in lab experiments is its high purity and stability. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is a crystalline solid that can be easily purified and stored for long periods without degradation. However, one of the limitations of using Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Phenyl-(2,2,4-triphenylchromen-3-yl)methanone. One of the areas of interest is the development of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone-based drugs for cancer therapy. Researchers are also exploring the potential applications of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone in material science, particularly in the development of organic light-emitting diodes (OLEDs). Additionally, there is a growing interest in the use of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone as a fluorescent probe for the detection of various biological molecules.
Conclusion:
In conclusion, Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been optimized over the years, and it has been extensively studied for its potential applications in medicinal chemistry. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While there are some limitations to using Phenyl-(2,2,4-triphenylchromen-3-yl)methanone in lab experiments, its potential applications make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone involves the reaction of 3-benzoylchromone with benzaldehyde in the presence of a base catalyst. The reaction takes place through a Knoevenagel condensation mechanism, resulting in the formation of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone as a yellow crystalline solid. The synthesis method of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
19725-31-6 |
|---|---|
Nombre del producto |
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone |
Fórmula molecular |
C34H24O2 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
phenyl-(2,2,4-triphenylchromen-3-yl)methanone |
InChI |
InChI=1S/C34H24O2/c35-33(26-17-7-2-8-18-26)32-31(25-15-5-1-6-16-25)29-23-13-14-24-30(29)36-34(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
Clave InChI |
BPNPQNDAJUARLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(OC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(OC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



